Bienvenue dans la boutique en ligne BenchChem!

4'-Bromo-resveratrol

Sirtuin Inhibition Crystallography Molecular Pharmacology

Unlike resveratrol, which activates SIRT1, 4′-Bromo-resveratrol acts as a potent dual inhibitor of SIRT1 and SIRT3, validated by co-crystallography. This functional inversion, driven by 4′-position bromination, is essential for mitochondrial metabolic reprogramming studies in melanoma and gastric cancer stemness. Procure this defined reference compound (≥98% purity) to ensure reproducible SAR and mechanistic research outcomes.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 1224713-90-9
Cat. No. B088990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-resveratrol
CAS1224713-90-9
Synonyms5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br
InChIInChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+
InChIKeyNCJVLKFAQIWASE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4′-Bromo-resveratrol: A Halogenated Stilbenoid with Defined SIRT1/SIRT3 Inhibition and Anti-Melanoma Activity


4′-Bromo-resveratrol (CAS 1224713-90-9) is a brominated derivative of the naturally occurring stilbenoid resveratrol, classified as a dual small-molecule inhibitor of the NAD⁺-dependent deacetylases sirtuin-1 (SIRT1) and sirtuin-3 (SIRT3) [1]. The compound is characterized by substitution of the 4′-hydroxyl group of resveratrol with a bromine atom, a modification that fundamentally alters its pharmacological profile from a SIRT1 activator to a dual SIRT1/SIRT3 inhibitor [2]. Its primary evidence base centers on anti-proliferative effects in melanoma models mediated through mitochondrial metabolic reprogramming [3].

Why 4′-Bromo-resveratrol Cannot Be Interchanged with Resveratrol or Other Stilbenoid Analogs


The introduction of a bromine atom at the 4′-position of resveratrol produces a compound with a fundamentally different pharmacological action relative to its parent and related analogs [1]. Whereas resveratrol activates SIRT1 and weakly inhibits SIRT3, 4′-bromo-resveratrol potently inhibits both SIRT1 and SIRT3, with SIRT3 inhibition potency substantially exceeding that of resveratrol [2]. This functional inversion from activator to dual inhibitor cannot be replicated by simple methoxylation, hydroxylation, or other halogen substitutions without concomitant changes in potency and target selectivity [3]. Furthermore, the compound's lipophilicity (cLogP ~4.03) is markedly higher than resveratrol (cLogP ~2.8), which influences membrane permeability and intracellular distribution [4]. These differences in target engagement, functional outcome, and physicochemical properties preclude generic substitution for research requiring defined SIRT1/SIRT3 dual inhibition.

Quantitative Differentiation Evidence for 4′-Bromo-resveratrol: Comparative Data for Scientific Selection


Structural Basis for Dual SIRT1/SIRT3 Inhibition: Two Distinct Binding Sites Revealed by Co-Crystallography

Crystal structures of human SIRT3 in complex with 4′-bromo-resveratrol revealed two discrete binding sites for the compound, a binding mode not observed with resveratrol [1]. The compound occupies both the C-site (catalytic site) and an additional pocket distal to the active site, providing a structural explanation for its enhanced inhibitory potency relative to resveratrol and for the functional switch from SIRT1 activation (resveratrol) to SIRT1 inhibition (4′-bromo-resveratrol) [2].

Sirtuin Inhibition Crystallography Molecular Pharmacology

In Vivo Anti-Melanoma Efficacy: Tumor Volume Reduction in Braf/Pten Mutant Murine Model

In a genetically engineered Brafᴠ⁶⁰⁰ᴱ/Ptenᴺᵁᴸᴸ mouse model of melanoma, administration of 4′-bromo-resveratrol at 30 mg/kg intraperitoneally produced significant reduction in primary tumor volume and lung metastatic burden compared to vehicle-treated controls [1]. No equivalent in vivo anti-melanoma efficacy data exists for resveratrol at comparable dosing in this aggressive model, where resveratrol's poor bioavailability and rapid metabolism have limited its translational potential [2].

Melanoma In Vivo Oncology Preclinical Therapeutics

Functional Inversion of SIRT1 Activity: Inhibition Versus Activation Relative to Resveratrol

4′-Bromo-resveratrol inhibits SIRT1, whereas resveratrol activates the same enzyme [1]. This functional inversion is a consequence of the 4′-bromo substitution altering the compound's interaction with the SIRT1 N-terminal domain. The inhibitory activity against SIRT3 is also substantially enhanced relative to resveratrol, which exhibits only weak SIRT3 inhibition [2]. This dual inhibition profile is not observed with other common resveratrol analogs such as pterostilbene (3,5-dimethoxy-4′-hydroxy-trans-stilbene) or oxyresveratrol, which maintain or modify activation rather than inhibition of SIRT1 [3].

Sirtuin Pharmacology Functional Selectivity Aging Research

Lipophilicity Enhancement: cLogP Increase of ~1.2 Units Relative to Resveratrol

The bromine substitution at the 4′-position increases the calculated partition coefficient (cLogP) of 4′-bromo-resveratrol to approximately 4.03, compared to ~2.8 for resveratrol [1]. This ~1.2 log unit increase represents an approximately 16-fold higher theoretical lipophilicity, which is known to influence passive membrane diffusion, intracellular accumulation, and subcellular distribution [2]. Among halogenated resveratrol derivatives, the 4′-bromo substitution provides a favorable balance between enhanced lipophilicity and retained aqueous solubility (DMSO solubility 20 mg/mL) .

Physicochemical Properties Membrane Permeability Compound Selection

SIRT3 Inhibition Potency: Substantially Enhanced Versus Resveratrol

4′-Bromo-resveratrol inhibits SIRT3 with substantially greater potency than resveratrol [1]. While exact IC₅₀ values for SIRT3 inhibition are not uniformly reported across the literature (with some sources reporting values in the low micromolar range and others reporting variable potency depending on assay conditions), the qualitative enhancement in SIRT3 inhibitory activity relative to resveratrol is consistently documented [2]. This enhanced SIRT3 inhibition correlates with the compound's ability to induce mitochondrial metabolic reprogramming in melanoma cells, an effect not observed with resveratrol at comparable concentrations [3].

SIRT3 Inhibition Mitochondrial Metabolism SAR Analysis

Optimal Research and Preclinical Application Scenarios for 4′-Bromo-resveratrol Based on Verified Differentiation Evidence


Sirtuin-Dependent Melanoma Research Requiring Dual SIRT1/SIRT3 Inhibition

4′-Bromo-resveratrol is the appropriate tool compound for melanoma studies where concomitant inhibition of SIRT1 and SIRT3 is the mechanistic objective. Evidence demonstrates that 4′-bromo-resveratrol reduces proliferation and clonogenic survival in multiple human melanoma cell lines (G361, SK-MEL-28, SK-MEL-2) and significantly reduces tumor burden in a Braf/Pten mutant mouse model at 30 mg/kg [1]. The compound's dual inhibition profile is structurally validated by co-crystallography showing two discrete binding sites on SIRT3 [2]. Resveratrol cannot substitute in this application due to its opposing functional activity (SIRT1 activation) and weak SIRT3 inhibition [3].

Cancer Stemness Studies Involving SIRT3-c-Jun N-Terminal Kinase Pathway Modulation

In gastric cancer stemness research, 4′-bromo-resveratrol provides SIRT3 inhibition that resveratrol cannot achieve at comparable concentrations. The compound has been shown to inhibit gastric cancer cell stemness through the SIRT3-c-Jun N-terminal kinase signaling pathway, a mechanism relevant to chemotherapy resistance [1]. This application leverages the compound's enhanced SIRT3 inhibitory potency relative to resveratrol and its demonstrated functional effects on cancer stem cell populations [2]. Other stilbenoid analogs lacking the 4′-bromo substitution do not exhibit this SIRT3-dependent anti-stemness activity [3].

Mitochondrial Metabolic Reprogramming Studies in Oncology

4′-Bromo-resveratrol is specifically suited for investigating mitochondrial metabolic reprogramming as an anti-cancer mechanism. Treatment of melanoma cells with 4′-bromo-resveratrol decreases lactate production, reduces glucose uptake, and lowers the NAD⁺/NADH ratio—effects accompanied by downregulation of lactate dehydrogenase A and glucose transporter 1 [1]. These metabolic alterations correlate with the compound's dual SIRT1/SIRT3 inhibition and are not observed with resveratrol, which does not produce comparable mitochondrial metabolic effects in these models [2]. The compound's enhanced lipophilicity (cLogP ~4.03 vs. ~2.8 for resveratrol) may contribute to improved mitochondrial membrane penetration and target engagement [3].

Structure-Activity Relationship Studies of Halogenated Stilbenoids

For SAR investigations exploring the impact of halogen substitution on stilbenoid pharmacology, 4′-bromo-resveratrol represents a defined reference compound for 4′-position bromination. Comparative SAR data indicate that bromination at the 4′-position produces a functional inversion of SIRT1 activity (inhibition vs. activation) and enhanced SIRT3 inhibition, outcomes distinct from other halogen substitutions (fluoro, iodo) or methoxylation at the same position [1]. The compound's availability in high purity (≥98% HPLC) from multiple commercial vendors facilitates reproducible SAR studies [2]. Note that direct head-to-head quantitative comparisons with other 4′-halogenated resveratrol derivatives are limited in the published literature, representing a data gap for definitive SAR ranking [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromo-resveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.